molecular formula C18H17ClN2O3S B2390743 N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide CAS No. 868369-57-7

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2390743
CAS No.: 868369-57-7
M. Wt: 376.86
InChI Key: IVNWVZJXYAMISS-ZZEZOPTASA-N
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Description

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide typically involves the condensation of 7-chloro-3,4-dimethyl-1,3-benzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide would depend on its specific biological or chemical activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    7-chloro-3,4-dimethylbenzothiazole: A closely related compound with similar structural features.

    3,4-dimethoxybenzamide: Another related compound that shares the benzamide moiety.

Uniqueness

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is unique due to the combination of the benzothiazole and benzamide moieties, which may confer distinct biological or chemical properties compared to its individual components or other related compounds.

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-10-5-7-12(19)16-15(10)21(2)18(25-16)20-17(22)11-6-8-13(23-3)14(9-11)24-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNWVZJXYAMISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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